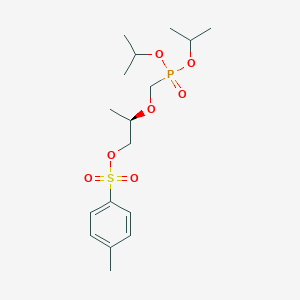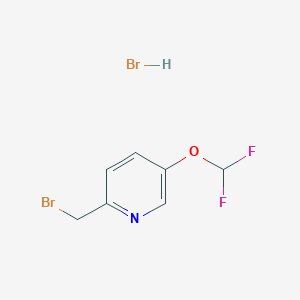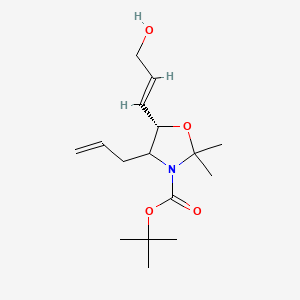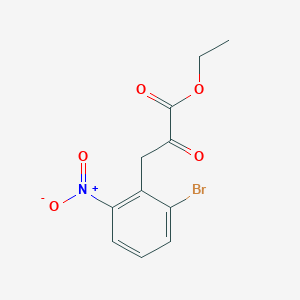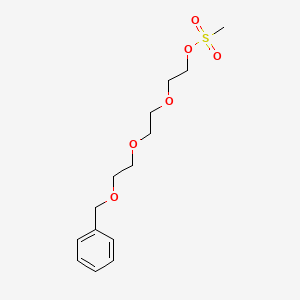
Benzyl-PEG3-MS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl-PEG3-MS is typically synthesized through a stepwise addition of ethylene glycol monomers. The synthesis involves the use of a solid support, such as Wang resin, which contains the 4-benzyloxy benzyl alcohol function . The synthetic cycle consists of deprotonation, Williamson ether formation (coupling), and detritylation. Cleavage of PEGs from the solid support is achieved with trifluoroacetic acid .
Industrial Production Methods
In industrial settings, the production of this compound involves the polymerization of ethylene oxide. This process is often carried out in a controlled environment to ensure high purity and yield. The mesylation step is performed using methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the mesyl group .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-PEG3-MS primarily undergoes nucleophilic substitution reactions due to the presence of the mesyl group, which is a good leaving group . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a benzyl-PEG3-amine derivative .
Aplicaciones Científicas De Investigación
Benzyl-PEG3-MS is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mecanismo De Acción
Benzyl-PEG3-MS exerts its effects primarily through its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl-PEG2-MS: Similar to Benzyl-PEG3-MS but with a shorter PEG chain.
Benzyl-PEG4-MS: Similar to this compound but with a longer PEG chain.
Methoxy-PEG3-MS: Contains a methoxy group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific PEG chain length and the presence of a benzyl group, which provides distinct physicochemical properties. The mesyl group also makes it highly reactive in nucleophilic substitution reactions, enhancing its utility in various synthetic applications .
Propiedades
Fórmula molecular |
C14H22O6S |
|---|---|
Peso molecular |
318.39 g/mol |
Nombre IUPAC |
2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C14H22O6S/c1-21(15,16)20-12-11-18-8-7-17-9-10-19-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |
Clave InChI |
MEUSATKDKDWEPY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCOCCOCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15061908.png)
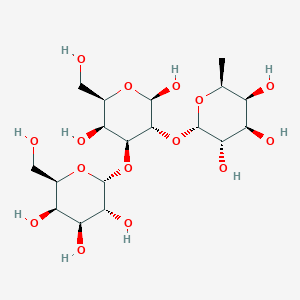

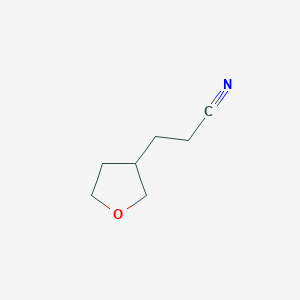
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
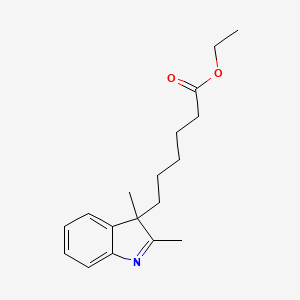
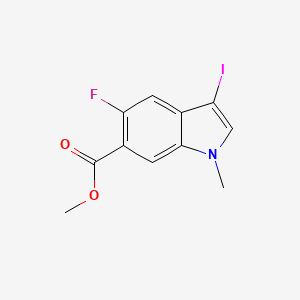
![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
